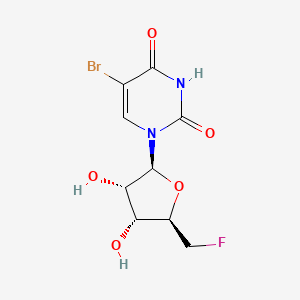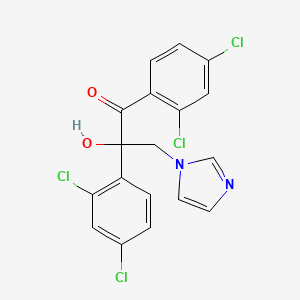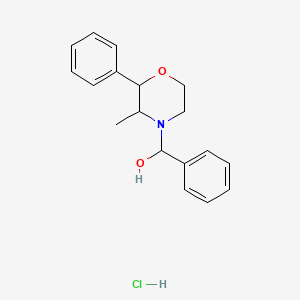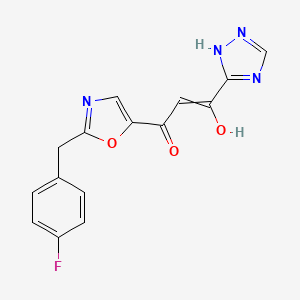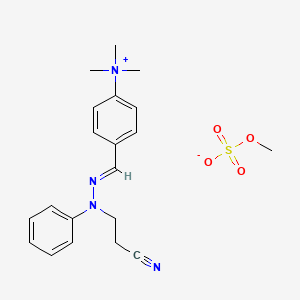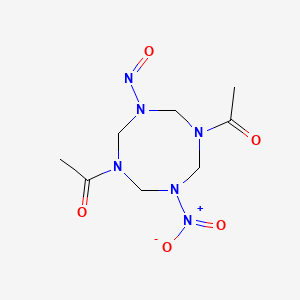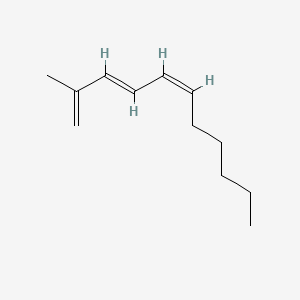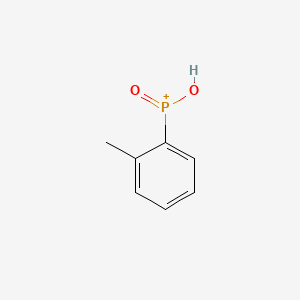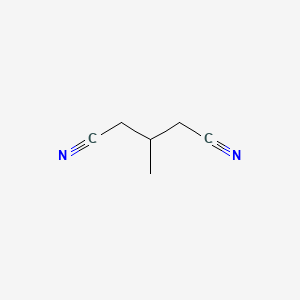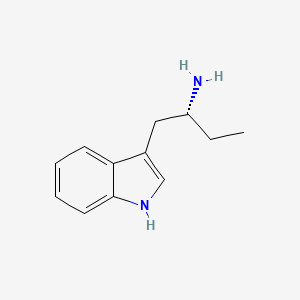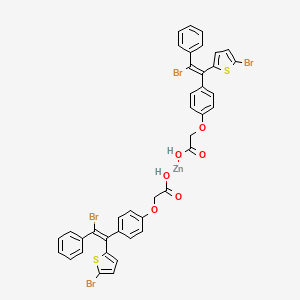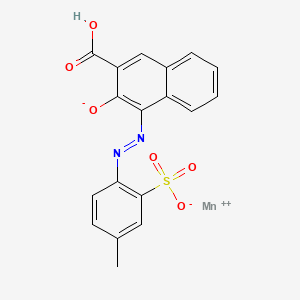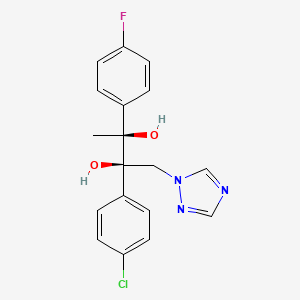
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a butanediol backbone with substituted phenyl and triazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the phenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the triazole ring through azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Selection of appropriate solvents to enhance reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
107679-99-2 |
|---|---|
Molekularformel |
C18H17ClFN3O2 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
(2R,3S)-2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17ClFN3O2/c1-17(24,13-4-8-16(20)9-5-13)18(25,10-23-12-21-11-22-23)14-2-6-15(19)7-3-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
ZSZFKFQQLNXTMB-ROUUACIJSA-N |
Isomerische SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


